

MB 543 DBCO: A Comprehensive Technical Guide to its Spectral Properties and Characteristics

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Compound of Interest

Compound Name: MB 543 DBCO

Cat. No.: B15622438

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectral and physicochemical properties of **MB 543 DBCO**, a fluorescent probe increasingly utilized in bioorthogonal chemistry. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential data and methodologies to effectively incorporate this fluorophore into their experimental designs.

Core Properties and Characteristics

MB 543 DBCO is an orange-emitting fluorescent dye belonging to a novel class of rhodamine derivatives. A key feature of this probe is the dibenzocyclooctyne (DBCO) group, which enables its participation in copper-free click chemistry reactions, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for the covalent labeling of azide-modified biomolecules in aqueous environments and, significantly, in living cells without the need for a cytotoxic copper catalyst.^{[1][2][3]}

The fluorophore itself is characterized by its high brightness, photostability, and excellent water solubility.^{[1][4]} Furthermore, its fluorescence is largely insensitive to pH variations in the range of 3 to 10, a crucial characteristic for experiments conducted under physiological conditions.^{[1][3]} MB 543 is spectrally similar to other popular dyes such as TAMRA, Alexa Fluor® 546, and CF™543, making it a suitable alternative in various fluorescence-based applications.^[4]

Quantitative Data Summary

The following tables summarize the key quantitative spectral and physicochemical properties of **MB 543 DBCO**.

Table 1: Spectral Properties

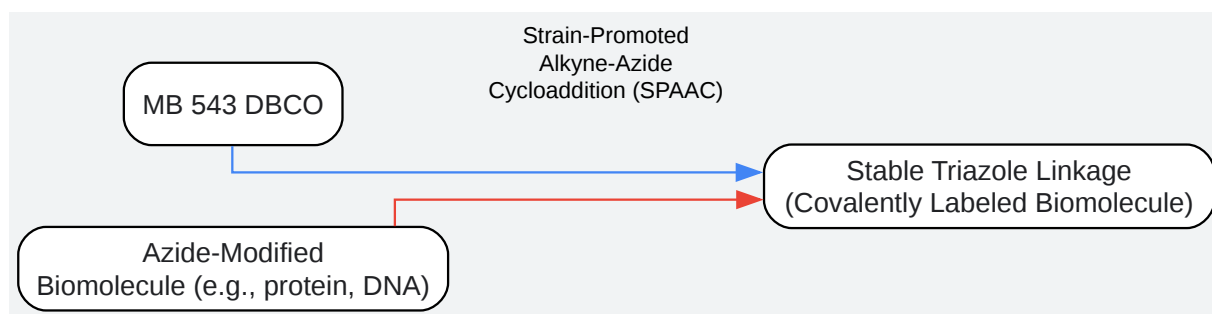
Property	Value	Reference
Excitation Maximum (λ_{abs})	543 - 544 nm	[4][5]
Emission Maximum (λ_{em})	560 - 566 nm	[1][3][4]
Molar Extinction Coefficient (ϵ)	105,000 cm ⁻¹ M ⁻¹	[5]
Recommended Laser Line	532 nm	[5]
Fluorescence Quantum Yield (Φ)	High (Specific value not publicly available)	[1]
Fluorescence Lifetime (τ)	Not publicly available	

Table 2: Physicochemical Properties

Property	Value	Reference
Molecular Weight	1074.34 g/mol	[5]
Appearance	Red solid	[5]
Solubility	Water, DMSO, DMF, MeOH	[5]
Purity	>95% (HPLC)	[5]
Storage Conditions	-20°C, Desiccated	[5]

Signaling and Reaction Pathways

The primary utility of **MB 543 DBCO** in biological research lies in its ability to specifically and efficiently react with azide-containing molecules via copper-free click chemistry.



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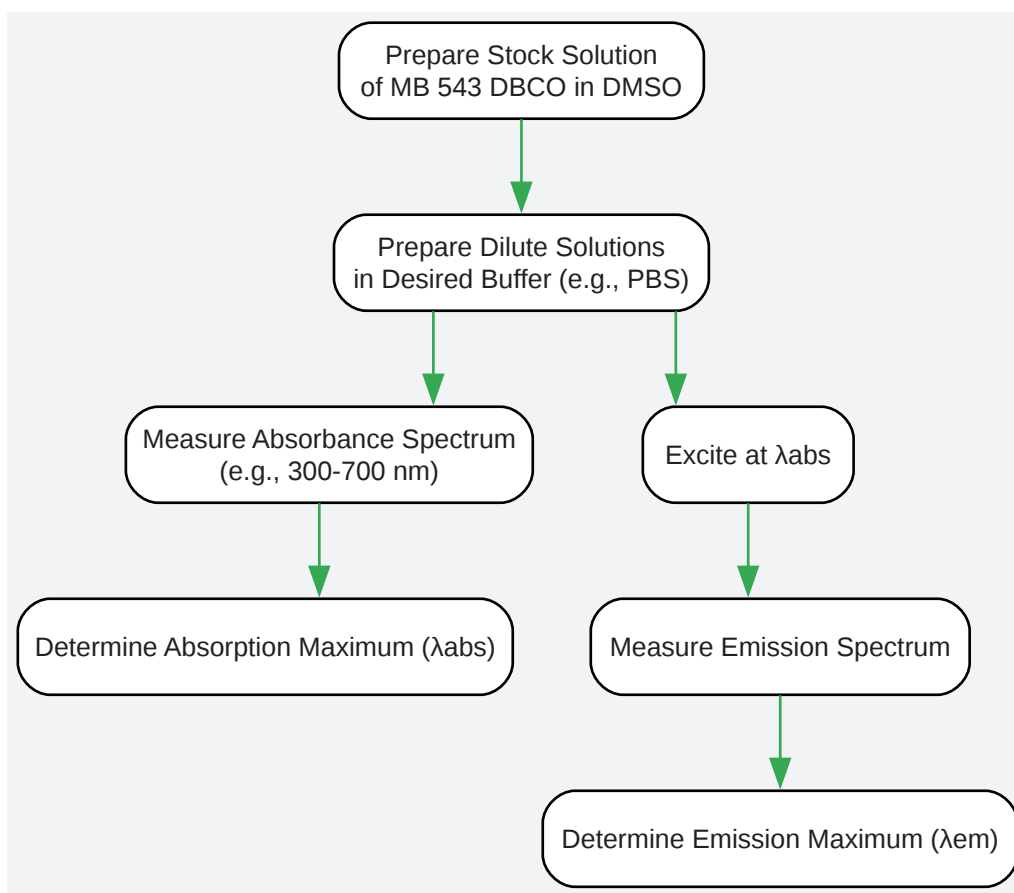
Caption: Copper-Free Click Chemistry Reaction Pathway of **MB 543 DBCO**.

Experimental Protocols

This section details the methodologies for the characterization of **MB 543 DBCO**'s spectral properties and its application in biomolecule labeling.

Determination of Spectral Properties

The following diagram outlines the general workflow for characterizing the absorption and emission spectra of **MB 543 DBCO**.



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Caption: Workflow for Spectral Characterization of **MB 543 DBCO**.

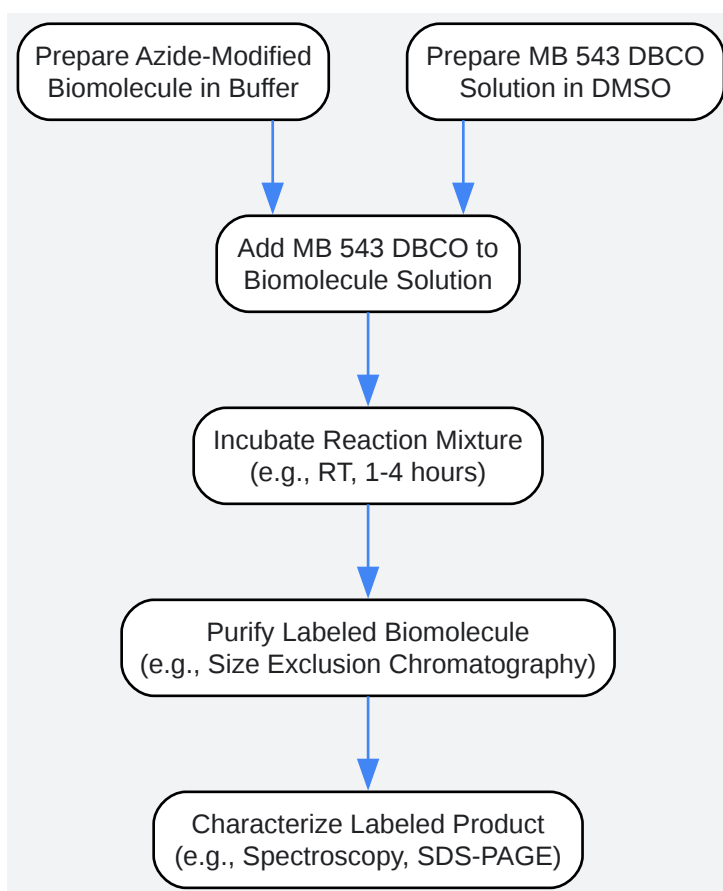
Methodology:

- **Stock Solution Preparation:** Prepare a concentrated stock solution of **MB 543 DBCO** (e.g., 1-10 mM) in a suitable organic solvent such as anhydrous DMSO.
- **Working Solution Preparation:** Dilute the stock solution in the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS) to a final concentration suitable for absorbance and fluorescence measurements (typically in the low micromolar range).
- **Absorbance Measurement:** Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the working solution across a relevant wavelength range (e.g., 300-700 nm) to determine the absorption maximum (λ_{abs}).

- **Fluorescence Measurement:** Using a spectrofluorometer, excite the working solution at or near its determined λ_{abs} . Scan the emission wavelengths to obtain the fluorescence emission spectrum and determine the emission maximum (λ_{em}).

Copper-Free Click Chemistry Labeling Protocol

The following diagram illustrates a typical workflow for labeling an azide-modified biomolecule with **MB 543 DBCO**.



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Caption: Workflow for Biomolecule Labeling using **MB 543 DBCO**.

Methodology:

- **Reagent Preparation:**

- Dissolve the azide-modified biomolecule (e.g., protein, oligonucleotide) in a suitable reaction buffer (e.g., PBS, pH 7.4).
- Prepare a stock solution of **MB 543 DBCO** in an organic solvent like DMSO.
- Reaction Setup:
 - Add the **MB 543 DBCO** stock solution to the biomolecule solution. A molar excess of the dye (e.g., 3 to 10-fold) is typically used to ensure efficient labeling. The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain biomolecule integrity.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be preferable for sensitive biomolecules.
- Purification:
 - Remove the unreacted **MB 543 DBCO** from the labeled biomolecule using a suitable purification method. Size-exclusion chromatography (e.g., a desalting column) is commonly employed for proteins, while other methods like dialysis or precipitation may be used depending on the nature of the biomolecule.
- Characterization:
 - Confirm successful labeling by measuring the absorbance of the purified product at both 280 nm (for protein concentration) and the λ_{abs} of MB 543 (to determine the degree of labeling). Further characterization can be performed using techniques like SDS-PAGE with fluorescence imaging.

Conclusion

MB 543 DBCO is a robust and versatile fluorescent probe for the specific labeling of biomolecules through copper-free click chemistry. Its favorable spectral properties, including high brightness and photostability, combined with its excellent water solubility and pH insensitivity, make it a valuable tool for a wide range of applications in cell biology, drug

development, and diagnostics. The provided data and protocols serve as a foundational guide for researchers to effectively utilize **MB 543 DBCO** in their studies.

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